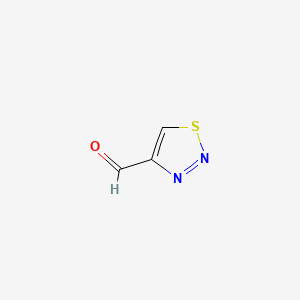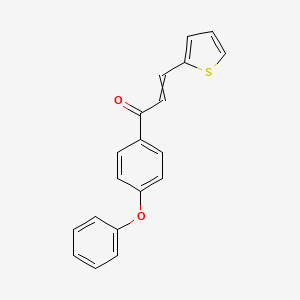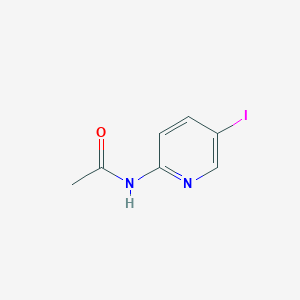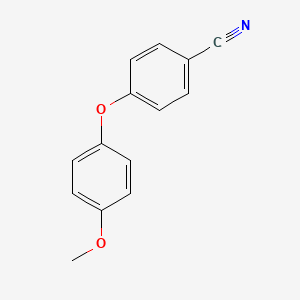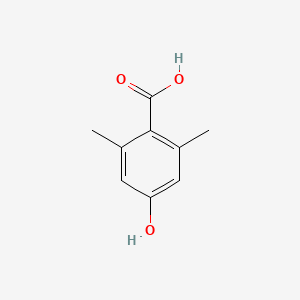
4-Fluoro-2-methylphenyl isothiocyanate
Overview
Description
4-Fluoro-2-methylphenyl isothiocyanate is an organic compound with the molecular formula C8H6FNS. It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with an isothiocyanate functional group. This compound is used in various chemical syntheses and has applications in different scientific fields.
Mechanism of Action
Target of Action
Isothiocyanates, a group to which this compound belongs, are known to interact with a variety of biological targets, including proteins and enzymes .
Mode of Action
Isothiocyanates, in general, are known to form covalent bonds with biological macromolecules, which can lead to changes in the function of these targets .
Biochemical Pathways
Isothiocyanates are known to influence a variety of biochemical pathways, often related to cellular stress responses and detoxification processes .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-Fluoro-2-methylphenyl isothiocyanate are not well-studied. As a small, lipophilic molecule, it is reasonable to expect that it would be readily absorbed and distributed throughout the body. The metabolism and excretion of this compound would likely involve enzymatic transformations and renal clearance, respectively .
Result of Action
Isothiocyanates are known to have various biological effects, including modulation of enzyme activity and interference with cellular signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the stability of the compound and its ability to interact with its targets .
Biochemical Analysis
Biochemical Properties
4-Fluoro-2-methylphenyl isothiocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and peptides. This compound is known to react with amino groups in proteins, forming stable thiourea linkages. This reactivity is utilized in techniques such as the Edman degradation, where this compound is used to sequentially remove amino acid residues from peptides for sequencing purposes . Additionally, this compound interacts with enzymes such as trypsin and chymotrypsin, which cleave specific peptide bonds, facilitating the study of protein structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling cascades and cellular responses. Furthermore, this compound has been observed to impact gene expression by interacting with transcription factors and influencing their binding to DNA .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the covalent modification of proteins via the formation of thiourea linkages with amino groups. This modification can lead to changes in protein conformation, stability, and activity. Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic functions. These interactions can result in alterations in metabolic pathways and cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its application in laboratory settings. This compound is relatively stable under standard storage conditions, but it can undergo hydrolysis and other degradation reactions over extended periods. In vitro and in vivo studies have shown that the effects of this compound on cellular function can vary over time, with some effects becoming more pronounced with prolonged exposure. Long-term studies are essential to fully understand the temporal dynamics of this compound’s activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can induce specific biochemical and cellular changes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit measurable biological responses. Careful dosage optimization is crucial for achieving desired outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo conjugation reactions with glutathione, catalyzed by glutathione S-transferases, leading to the formation of less reactive and more easily excretable metabolites. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in detoxification and excretion .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific compartments or organelles, such as the endoplasmic reticulum, mitochondria, and nucleus. Targeting signals and post-translational modifications can direct this compound to these subcellular locations, where it can exert its effects on protein function and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methylphenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-2-methylaniline with thiophosgene. The reaction typically occurs in an inert atmosphere, such as nitrogen, and requires a solvent like dichloromethane. The reaction proceeds as follows:
4-Fluoro-2-methylaniline+Thiophosgene→4-Fluoro-2-methylphenyl isothiocyanate+Hydrogen chloride
Another method involves the use of carbon disulfide and an amine to form a dithiocarbamate intermediate, which is then decomposed to yield the isothiocyanate. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methylphenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thiourea, carbamate, and thiocarbamate derivatives, respectively.
Hydrolysis: In the presence of water, the isothiocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Amines: React with the isothiocyanate group to form thiourea derivatives.
Alcohols and Thiols: React to form carbamate and thiocarbamate derivatives.
Water: Hydrolyzes the isothiocyanate group under acidic or basic conditions.
Major Products Formed:
Thiourea Derivatives: Formed from the reaction with amines.
Carbamate and Thiocarbamate Derivatives: Formed from the reaction with alcohols and thiols.
Amines and Carbon Dioxide: Formed from hydrolysis reactions.
Scientific Research Applications
4-Fluoro-2-methylphenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
Phenyl isothiocyanate: Lacks the fluorine and methyl substituents, making it less reactive in certain contexts.
4-Fluorophenyl isothiocyanate: Similar structure but lacks the methyl group, which can affect its reactivity and applications.
2-Methylphenyl isothiocyanate: Lacks the fluorine atom, which can influence its chemical properties and biological activity.
Uniqueness: 4-Fluoro-2-methylphenyl isothiocyanate is unique due to the presence of both fluorine and methyl substituents on the phenyl ring. These substituents can enhance the compound’s reactivity and specificity in chemical reactions, making it a valuable tool in various scientific applications.
Properties
IUPAC Name |
4-fluoro-1-isothiocyanato-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIPMZZOAIIOOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372038 | |
| Record name | 4-Fluoro-2-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52317-97-2 | |
| Record name | 4-Fluoro-2-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52317-97-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





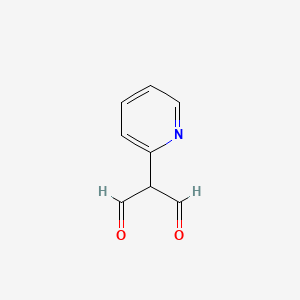

![1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B1301800.png)
